(s)-(+)-n-Benzylserine

Description

BenchChem offers high-quality (s)-(+)-n-Benzylserine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (s)-(+)-n-Benzylserine including the price, delivery time, and more detailed information at info@benchchem.com.

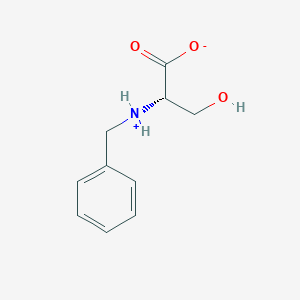

Structure

3D Structure

Properties

Molecular Formula |

C10H13NO3 |

|---|---|

Molecular Weight |

195.21 g/mol |

IUPAC Name |

(2S)-2-(benzylazaniumyl)-3-hydroxypropanoate |

InChI |

InChI=1S/C10H13NO3/c12-7-9(10(13)14)11-6-8-4-2-1-3-5-8/h1-5,9,11-12H,6-7H2,(H,13,14)/t9-/m0/s1 |

InChI Key |

CTSBUHPWELFRGB-VIFPVBQESA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[NH2+][C@@H](CO)C(=O)[O-] |

Canonical SMILES |

C1=CC=C(C=C1)C[NH2+]C(CO)C(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: (S)-2-(benzylamino)-3-hydroxypropanoic acid (N-Benzyl-L-Serine)

Introduction: The Chiral Scaffold

(S)-2-(benzylamino)-3-hydroxypropanoic acid, commonly known as N-Benzyl-L-serine , represents a critical chiral building block in medicinal chemistry. Unlike simple amino acids, the N-benzyl modification modulates the electronic and steric environment of the amine, making it a versatile intermediate for the synthesis of

This guide provides a rigorous technical analysis of the molecule, focusing on its identification, robust synthesis via reductive amination, and its strategic application in drug development.

Nomenclature & Chemical Identity

Accurate identification is paramount when sourcing or citing this compound, as generic CAS numbers often refer to the racemic mixture or the methyl ester derivative.

Synonyms and Identifiers Table

| Identifier Type | Value | Notes |

| Common Name | N-Benzyl-L-serine | Preferred trivial name.[1][2][3] |

| IUPAC Name | (2S)-2-(benzylamino)-3-hydroxypropanoic acid | Systematic name.[4] |

| CAS Number | 17136-45-7 | Specific to the (S)-enantiomer (L-form). |

| Racemic CAS | 106910-76-3 | Avoid for stereoselective applications. |

| Methyl Ester CAS | 123639-56-5 | Common derivative found in catalogs. |

| Abbreviation | Bzl-L-Ser-OH | Common in peptide chemistry. |

| Molecular Formula | C | |

| Molecular Weight | 195.22 g/mol | |

| SMILES | O=C(O)CO | Encodes (S)-chirality.[4] |

Chemical Structure & Stereochemistry

The molecule retains the L-configuration of natural serine. The benzyl group is attached to the

Caption: Structural dissection of N-Benzyl-L-serine highlighting functional zones for chemical modification.

Synthesis Protocol: Reductive Amination

Direct alkylation of L-serine with benzyl chloride often leads to over-alkylation (formation of N,N-dibenzyl species) and potential racemization. The reductive amination pathway is the industry standard for high-fidelity synthesis, ensuring mono-alkylation and retention of stereochemistry.

Mechanism & Causality

-

Imine Formation: L-Serine reacts with benzaldehyde under basic conditions to form a Schiff base (imine). This step is reversible; equilibrium must be driven forward.

-

Reduction: The imine is reduced in situ using Sodium Borohydride (NaBH

). NaBH

Step-by-Step Methodology

Reagents: L-Serine (1.0 eq), Benzaldehyde (1.1 eq), NaOH (1.0 eq), NaBH

-

Solubilization: Dissolve L-Serine in 1M NaOH (1 eq) to deprotonate the carboxylic acid, enhancing solubility in the aqueous medium.

-

Imine Formation: Add Benzaldehyde (1.1 eq) to the solution.[3] Stir at room temperature for 1–2 hours.

-

Observation: The solution may become cloudy or change color as the Schiff base forms.

-

-

Reduction: Cool the mixture to 0°C (ice bath). Slowly add NaBH

(1.5 eq) portion-wise.-

Critical Control: Addition must be slow to manage hydrogen gas evolution and exotherm, which could degrade the imine.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours.

-

Quenching & Workup:

-

Neutralize carefully with 1M HCl to pH ~7.

-

Wash the aqueous layer with diethyl ether to remove unreacted benzaldehyde and benzyl alcohol (byproduct).

-

Adjust aqueous phase to pH ~5 (isoelectric point) to precipitate the zwitterionic product.

-

Filter, wash with cold water/acetone, and dry.

-

Caption: Two-stage reductive amination workflow preventing over-alkylation.

Applications in Drug Discovery

Chiral Ligand Synthesis (Salen Complexes)

N-Benzyl-L-serine is a precursor for Salen-type ligands used in asymmetric catalysis. The free hydroxyl group allows for coordination to metal centers (e.g., Co, Mn), while the chiral center induces stereoselectivity in reactions such as:

-

Hydrolytic Kinetic Resolution (HKR) of epoxides.

-

Enantioselective cyclopropanations.

Heterocycle Formation

The 1,2-amino alcohol motif is ideal for ring closure:

-

Oxazolidinones: Reaction with phosgene or CDI yields chiral oxazolidinones, used as chiral auxiliaries (Evans auxiliaries) or antibiotics (Linezolid analogs).

-

Morpholines: Reaction with epoxides or halo-ethers yields chiral morpholines, a common pharmacophore in antidepressants and NK1 antagonists.

Tetrahydropteridine Synthesis

Research indicates N-Benzyl-L-serine is an intermediate in the synthesis of (6S)-tetrahydrofolate analogs.[2] The benzyl group protects the amine during the condensation with pyrimidine precursors, allowing for controlled construction of the pteridine ring system found in antifolates (cancer chemotherapy).

Analytical Characterization

To validate the synthesis of CAS 17136-45-7, compare experimental data against these expected values:

-

Physical State: White to off-white crystalline solid.

-

1H NMR (D2O/NaOD):

- 7.30–7.45 (m, 5H, Aromatic Ph -).

- 3.65–3.80 (d/m, 2H, Benzylic -N-CH2 -Ph).

- 3.50–3.60 (m, 2H, Side chain -CH2 -OH).

-

3.10–3.20 (t, 1H,

-

Mass Spectrometry (ESI+):

-

[M+H]+ = 196.1 m/z.

-

[M+Na]+ = 218.1 m/z.[4]

-

References

-

PubChem. (S)-2-(benzylamino)-3-hydroxypropanoic acid Compound Summary. [Link]

-

Royal Society of Chemistry. Synthesis of O-benzyl-L-serine and derivatives (Supporting Info). [Link]

Sources

- 1. esdmedikal.com [esdmedikal.com]

- 2. WO1993019069A1 - Intermediates and a process for synthesis of tetrahydropteridine c6-stereoisomers, including (6s)-tetrahydrofolate and n5-formyl-(6s)-tetrhydrofolate - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. PubChemLite - (2s)-2-(benzylamino)-3-hydroxypropanoic acid (C10H13NO3) [pubchemlite.lcsb.uni.lu]

N-Benzyl-L-Serine: Solubility Profile & Physicochemical Guide

[1]

Executive Summary

N-benzyl-L-serine (2-benzylamino-3-hydroxypropanoic acid) serves as a critical chiral building block in the synthesis of anticonvulsants (e.g., Lacosamide precursors) and peptide mimetics.[1] Its solubility behavior is governed by a "tug-of-war" between its polar zwitterionic core (amino acid backbone) and its hydrophobic benzyl side chain.[1]

Unlike standard aliphatic amino acids, the benzyl group significantly lowers water solubility at the isoelectric point (pI), necessitating pH-modulated extraction strategies or mixed-solvent recrystallization for effective purification.

Physicochemical Profile

Understanding the fundamental properties is a prerequisite for predicting solubility behavior. N-benzyl-L-serine exists as a stable zwitterion in the solid state, resulting in a high melting point and poor solubility in non-polar organic solvents.[1]

| Property | Value / Characteristic | Relevance to Solubility |

| CAS Number | 17136-45-7 | Unique Identifier (Distinct from O-benzyl: 4726-96-9) |

| Molecular Formula | MW: 195.22 g/mol | |

| Physical State | White Crystalline Solid | High lattice energy requires polar protic solvents to dissolve.[1] |

| Melting Point | 223–225 °C (Dec.) | Indicates strong intermolecular ionic bonding (Zwitterion).[1] |

| pKa (Estimated) | Solubility is highly pH-dependent.[1] | |

| LogP (Estimated) | -0.5 to +0.5 | More lipophilic than L-Serine (-3.[1]07) but still hydrophilic compared to neutral organics.[1] |

| Isoelectric Point (pI) | Minimum Solubility Zone. The compound precipitates most readily here.[1] |

Solubility Landscape

The solubility of N-benzyl-L-serine is non-linear and heavily dependent on the solvent's ability to disrupt the crystal lattice's ionic interactions.[1]

Water vs. Organic Solvents

The following table summarizes the thermodynamic solubility trends based on polarity and protonation state.

| Solvent Class | Specific Solvent | Solubility Rating | Mechanistic Insight |

| Aqueous (Neutral) | Water (pH 6-7) | Sparingly Soluble (~10 mg/mL) | At pI, the net charge is zero.[1] Lattice energy > Solvation energy. Ultrasonic agitation often required.[1] |

| Aqueous (Acidic) | 1M HCl | Highly Soluble | Forms Cationic Hydrochloride salt ( |

| Aqueous (Basic) | 1M NaOH | Highly Soluble | Forms Anionic Sodium salt ( |

| Polar Protic | Methanol, Ethanol | Moderately Soluble | Soluble, especially when hot. The hydroxyl group aids solvation. Ideal for recrystallization.[1] |

| Polar Aprotic | DMSO, DMF | Soluble | High dielectric constant disrupts zwitterionic lattice. |

| Chlorinated | Dichloromethane (DCM) | Insoluble (as Zwitterion) | Cannot solvate the ionic charges.[1] Note: Soluble if N-protected (e.g., N-Boc).[1] |

| Non-Polar | Hexane, Toluene, EtAc | Insoluble | Used as "Antisolvents" to crash out the product from alcohols. |

The "Zwitterionic Switch" Mechanism

The solubility is dictated by the protonation state of the amine and carboxylic acid.

-

pH < 2: Species is Cationic .[1] High water solubility.

-

pH ~ 6: Species is Zwitterionic .[1] Low water solubility (Precipitation zone).[1]

-

pH > 10: Species is Anionic .[1] High water solubility.

Figure 1: The pH-dependent solubility equilibrium of N-benzyl-L-serine.[1] Manipulation of pH is the primary method for extraction and isolation.

Experimental Protocols

Protocol A: Purification via Isoelectric Precipitation

This method exploits the low solubility of the zwitterion at pH 5-6 to isolate the compound from reaction mixtures (e.g., reductive amination).

-

Dissolution: Dissolve the crude reaction mixture (often containing Na salts) in minimal distilled water.

-

Acidification/Basification:

-

If starting from basic solution (NaOH), slowly add 2M HCl while stirring.

-

If starting from acidic solution (HCl salt), slowly add 2M NaOH or saturated

.

-

-

Monitoring: Continuously monitor pH. As the pH approaches 5.5 - 6.0 , a white precipitate (N-benzyl-L-serine) will form.[1]

-

Aging: Cool the slurry to 0–4 °C and stir for 1 hour to maximize yield (lowers kinetic solubility).

-

Filtration: Filter the solid and wash with cold water (removes inorganic salts) followed by cold ethanol (removes organic impurities).[1]

-

Drying: Vacuum dry at 40 °C.

Protocol B: Recrystallization (Solvent/Anti-Solvent)

For high-purity applications (e.g., analytical standards), recrystallization removes trace impurities.[1]

-

Solvent Selection: Use Methanol (good solubility hot, moderate cold) or Ethanol/Water (90:10) .[1]

-

Dissolution: Suspend the crude solid in Methanol (approx. 10 mL per gram). Heat to reflux (65 °C) until fully dissolved.

-

Note: If insoluble particulates remain, filter while hot.

-

-

Anti-Solvent Addition: Remove from heat. While still warm, dropwise add Ethyl Acetate or Diethyl Ether until a faint turbidity persists.

-

Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4 °C overnight.

-

Collection: Collect crystals via vacuum filtration.

Synthesis & Application Context

N-benzyl-L-serine is typically synthesized via the reductive amination of L-Serine with Benzaldehyde using

Why Solubility Matters Here:

-

Reaction Medium: The reaction is often performed in Methanol/Water or NaOH(aq) . The starting material (L-Serine) is water-soluble; the product (N-benzyl-L-serine) is less water-soluble and may precipitate during the reaction if the pH drops, potentially trapping impurities.[1]

-

Work-up: The standard work-up involves washing the aqueous phase with organic solvents (DCM/EtAc) to remove unreacted benzaldehyde (which is soluble in organics).[1] The product remains in the aqueous phase (at high/low pH) or precipitates (at neutral pH).

Figure 2: Purification workflow utilizing the solubility differential between impurities (organic soluble) and the product (pH-dependent water solubility).

References

-

PubChem. (2025).[1][3] O-benzyl-L-serine (Compound Summary for CAS 4726-96-9 and related isomers). National Library of Medicine. Retrieved from [Link][1]

-

Organic Syntheses. (1993).[1] Synthesis of N-Protected Amino Acids: N-(Benzyloxycarbonyl)-L-Serine. Org. Synth. 1993, 72, 1. Retrieved from [Link][1]

Technical Guide: (S)-(+)-N-Benzylserine – Physical Properties, Synthesis, and Application

Executive Summary & Compound Profile

(S)-(+)-N-Benzylserine (CAS: 17136-45-7 ) is a critical chiral building block in medicinal chemistry, specifically utilized in the synthesis of peptide mimetics and enantiopure pharmaceutical intermediates. Unlike its structural isomer O-benzylserine, where the protection is on the oxygen, N-benzylserine retains a free hydroxyl group, allowing for orthogonal functionalization.

This guide provides a validated dataset for physical properties, a self-validating synthesis protocol via reductive amination, and quality control metrics essential for drug development workflows.

Physicochemical Data Table

The following data aggregates experimental and predicted values for the (S)-(+) enantiomer.

| Property | Value / Range | Condition / Note |

| CAS Number | 17136-45-7 | Specific to (S)-isomer (L-series) |

| Molecular Formula | C₁₀H₁₃NO₃ | MW: 195.22 g/mol |

| Melting Point | 203 – 210 °C | Experimental range; often accompanied by decomposition [1][2] |

| Density | 1.246 g/cm³ | Predicted/Theoretical [3] |

| Optical Rotation | [α]²⁰D +9.0° ± 1° | c = 1.8 in Acetic Acid (AcOH) [1] |

| Appearance | White to off-white powder | Crystalline solid |

| Solubility | Soluble in acidic water, AcOH | Limited solubility in neutral water/organic solvents due to zwitterionic nature |

| pKa | ~2.16 (COOH), ~9.1 (NH) | Predicted values for the zwitterion |

Critical Note on Stereochemistry: The (+) sign indicates dextrorotatory optical activity in the specified solvent. Ensure distinction from the D-isomer (CAS 106910-77-4) which has an MP of ~235-237°C [3].[1]

Synthesis Protocol: Reductive Amination

The most robust industrial route for synthesizing (S)-N-Benzylserine is the Reductive Amination of L-Serine with Benzaldehyde. This method avoids racemization, preserving the chiral center of the L-Serine starting material.

Reaction Mechanism & Workflow

The reaction proceeds through the formation of an imine (Schiff base) intermediate, which is subsequently reduced in situ by Sodium Borohydride (NaBH₄).[2]

Figure 1: Step-wise reductive amination pathway ensuring stereochemical retention.

Detailed Methodology

Reagents: L-Serine (1.0 eq), Benzaldehyde (1.1 eq), NaOH (1M), NaBH₄ (1.5 eq), HCl (1M), Ethanol/Water.

-

Imine Formation:

-

Dissolve L-Serine in 1M NaOH.[2] The basic pH is crucial to deprotonate the ammonium group (

-

Add Benzaldehyde slowly at room temperature. Stir for 1-2 hours.

-

Observation: The solution may turn slightly yellow/cloudy as the Schiff base forms.

-

-

Reduction (Critical Step):

-

Cool the reaction mixture to 0°C (Ice bath).

-

Add NaBH₄ portion-wise.[2] Caution: Exothermic reaction with hydrogen gas evolution.

-

Maintain temperature <10°C to prevent side reactions.

-

After addition, warm to room temperature and stir for 4 hours.

-

-

Quenching & Isolation:

-

Neutralize carefully with 1M HCl to pH ~6-7 (Isoelectric point).

-

The product, (S)-N-Benzylserine, is least soluble at its isoelectric point and will precipitate.

-

Filter the white solid and wash with cold water and diethyl ether (to remove unreacted benzaldehyde).

-

-

Recrystallization:

-

Recrystallize from Ethanol/Water if higher purity (>99%) is required.

-

Quality Control & Validation (Self-Validating Systems)

To ensure the synthesized material meets drug development standards, the following validation steps are mandatory.

Purity Validation Matrix

| Test | Acceptance Criteria | Purpose |

| HPLC | > 98.5% Area | Quantify chemical purity.[3][4][5] |

| Chiral HPLC | > 99.5% ee | Verify no racemization occurred (L-isomer retention). |

| 1H NMR | Consistent structure | Confirm benzyl group attachment (Ar-H peaks ~7.3 ppm). |

| Melting Point | 203–210°C | Identity confirmation; broad range indicates impurities/wetness. |

Troubleshooting Common Issues

-

Low Yield: Often due to incorrect pH during isolation. Ensure pH is exactly at the isoelectric point (~6.0) to maximize precipitation.

-

Oily Product: Indicates residual solvent or benzaldehyde. Wash thoroughly with diethyl ether.

-

Racemization: Rare under these conditions, but avoid heating the basic solution above 40°C.

Applications in Drug Development

(S)-N-Benzylserine serves as a specialized scaffold in several high-value domains:

-

Chiral Auxiliary: Used to induce stereoselectivity in subsequent peptide coupling reactions.

-

Enzyme Inhibitors: The N-benzyl group mimics the hydrophobic pockets of proteases, making this derivative a key intermediate in designing serine protease inhibitors.

-

Neurotransmitter Analogs: Structural similarity to D-Serine (a co-agonist of NMDA receptors) allows the (S)-enantiomer to serve as a negative control or competitive antagonist in neurological studies.

References

-

Chem-Impex International. Benzyl-L-serine Product Specifications. Retrieved from

-

Santa Cruz Biotechnology. (S)-(+)-N-Benzylserine Data Sheet. Retrieved from [6]

-

LookChem. D-N-Benzylserine Physical Properties (Comparative Data). Retrieved from

-

BenchChem. Protocol for Reductive Amination of Amino Acids. Retrieved from

Sources

- 1. lookchem.com [lookchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. O-苄基-L-丝氨酸 ≥99.0% (NT) | Sigma-Aldrich [sigmaaldrich.com]

- 4. O-BENZYL-L-SERINE CAS#: 4726-96-9 [amp.chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. (S)-(+)-N-Benzylserine | CAS 17136-45-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

Methodological & Application

Application Note: (S)-(+)-N-Benzylserine as a Chiral Building Block in Drug Discovery and Peptidomimetic Synthesis

Executive Summary

(S)-(+)-N-Benzylserine (also referred to as N-benzyl-L-serine) is a highly versatile chiral pool reagent utilized extensively in organic synthesis and medicinal chemistry. Its unique structural topology—featuring a secondary amine protected by a benzyl group, a primary hydroxyl group, and a chiral carboxylic acid—makes it a cornerstone in the stereospecific construction of complex heterocycles, peptidomimetics, and modified peptides[1]. This application note provides drug development professionals with field-proven insights, mechanistic causality, and self-validating protocols for deploying (S)-(+)-N-Benzylserine in advanced synthetic workflows.

Physicochemical Profile & Mechanistic Causality

The strategic selection of (S)-(+)-N-Benzylserine over other protected serine derivatives (such as Boc-Ser-OH or Fmoc-Ser-OH) is driven by specific mechanistic advantages:

-

Orthogonal Reactivity & Deprotection: The N-benzyl group serves as a robust protecting moiety that withstands diverse coupling and basic conditions. Unlike acid-labile (Boc) or base-labile (Fmoc) groups, the N-benzyl group is cleanly removed via catalytic hydrogenolysis (

, Pd/C) without affecting the chiral center or delicate peptide bonds[1]. -

Stereocontrol via Steric Shielding: The bulky benzyl group sterically hinders the

-carbon. During carboxylate activation, this steric bulk significantly reduces the risk of oxazolone-mediated racemization, a common failure point when using standard N-acyl protected amino acids[2]. -

Bifunctional Nucleophilicity: The presence of both the secondary amine and the primary hydroxyl group allows for tandem reactions. This 1,2-amino alcohol motif is perfectly primed for the formation of oxazolidines and morpholines—critical pharmacophores in modern drug discovery[3][4].

Application 1: Synthesis of Chiral Morpholine & Oxazolidine Scaffolds

Heterocyclic rings like morpholines are vital in tuning the pharmacokinetic properties of drug candidates. (S)-(+)-N-Benzylserine is an ideal precursor for synthesizing (3S)-4-benzyl-5-oxomorpholine-3-carboxylic acid, a rigidified scaffold used in enzyme inhibitor design.

Mechanistic Rationale

The synthesis relies on the differential nucleophilicity of the amine and hydroxyl groups. The secondary amine is first selectively acylated with chloroacetyl chloride. Subsequently, under strongly basic conditions, the hydroxyl group is deprotonated, triggering an intramolecular etherification (an

Workflow for the synthesis of chiral morpholine derivatives from (S)-(+)-N-Benzylserine.

Self-Validating Protocol: Synthesis of (3S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid

Causality of Reagent Selection: Potassium carbonate (

-

Acylation: To a jacketed reactor, add (S)-(+)-N-benzylserine (1.0 eq) and anhydrous THF (6.1 vol). Cool the suspension to 0–5 °C.

-

Mild Base Addition: Add a pre-cooled (0–5 °C) aqueous solution of

(3.0 eq). -

Electrophile Addition: Slowly add chloroacetyl chloride (1.4 eq) via an addition funnel while strictly maintaining the internal temperature below 5 °C to prevent exothermic degradation. Age the biphasic mixture for 30 minutes.

-

Validation Checkpoint 1: Sample the organic layer for HPLC analysis. The reaction is self-validating when the unreacted (S)-(+)-N-benzylserine residue is <6 area percent. If >6%, add supplemental chloroacetyl chloride[5].

-

-

Cyclization: Slowly add 50 wt% NaOH solution, maintaining the internal temperature between 5–10 °C until the pH stabilizes at >13.5.

-

Validation Checkpoint 2: The stabilization of pH at >13.5 indicates the complete consumption of base-reactive intermediates, signaling the end of the cyclization phase. Total intermediates should be <1 area percentage by HPLC[5].

-

-

Workup & Isolation: Cool the aqueous phase to -5 to 0 °C. Slowly add 37 wt% HCl until the pH drops below 2. Keep the resulting slurry at -10 to 0 °C for 4 hours to maximize crystallization. Filter, wash the cake with pre-cooled water, and dry under vacuum at 40–45 °C.

Application 2: Peptidomimetics and Non-Natural Amino Acid Synthesis

In peptide chemistry, directly utilizing N-alkylated amino acids can be challenging due to severe steric hindrance. However, (S)-(+)-N-Benzylserine is highly effective for generating N-alkylated peptide backbones, which are crucial for synthesizing

Mechanistic Rationale

To overcome the steric bulk of the N-benzyl group during peptide coupling, highly efficient activating agents must be used. The combination of DCC (N,N'-Dicyclohexylcarbodiimide) and HOBt (1-Hydroxybenzotriazole) is employed. DCC facilitates the formation of a highly reactive O-acylisourea intermediate. To prevent the irreversible rearrangement of this intermediate into an inactive N-acylurea, HOBt is introduced[2]. HOBt rapidly reacts with the O-acylisourea to form an active ester that is highly reactive toward the incoming amine but structurally stable enough to suppress racemization.

Solution-phase peptide coupling workflow utilizing (S)-(+)-N-Benzylserine.

Self-Validating Protocol: Solution-Phase Dipeptide Coupling

-

Activation: Dissolve (S)-(+)-N-benzylserine (1.0 eq) and the target amino acid ester (e.g., H-Ala-OMe, 1.0 eq) in anhydrous DMF[2].

-

Coupling: Add DCC (1.1 eq) and HOBt (1.0 eq) to the solution. Stir the reaction overnight at room temperature under an inert nitrogen atmosphere.

-

Validation Checkpoint 1: The formation of a dense white precipitate (dicyclohexylurea, DCU) within the first hour serves as a visual, self-validating indicator that the carbodiimide activation has successfully occurred[2].

-

-

Filtration: Filter the reaction mixture through a Celite pad to remove the precipitated DCU byproduct.

-

Extraction: Dilute the filtrate with ethyl acetate. Wash sequentially with 1M HCl (to remove unreacted amines), saturated

(to remove unreacted acids and HOBt), and brine[2]. -

Purification: Dry the organic layer over anhydrous

, concentrate under reduced pressure, and purify via flash chromatography to isolate the Bzl-Ser-Ala-OMe dipeptide.-

Validation Checkpoint 2: Utilize chiral HPLC to confirm the diastereomeric excess (de). A successful coupling utilizing HOBt will yield a de >95%.

-

Quantitative Performance Metrics

To aid in experimental design, the following table summarizes the expected quantitative outcomes when utilizing (S)-(+)-N-Benzylserine across different synthetic applications based on established literature standards.

| Application | Target Scaffold | Key Reagents | Typical Yield | Enantiomeric/Diastereomeric Excess | Primary Analytical Method |

| Heterocycle Synthesis | (3S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid | Chloroacetyl chloride, NaOH | 80–85% | >97% ee | HPLC (Area %) |

| Peptidomimetics | Bzl-Ser-Ala-OMe (Dipeptide) | DCC, HOBt, DMF | 75–80% | >95% de | Chiral HPLC / NMR |

| Natural Product Synthesis | cis-Oxazolidine (Lactacystin precursor) | Iso-butyraldehyde, LiBr | >90% | >98% de | NMR (Diastereomeric ratio) |

References

-

Methyl benzyl-L-serinate | Benchchem: Applications in Drug Development and Research . Benchchem. 1

-

A Comparative Guide to Serine Derivatives in Synthesis: Methyl benzyl-DL-serinate vs. Boc-Ser(Bzl)-OH . Benchchem. 2

-

(3S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid | ChemicalBook . ChemicalBook.5

-

Studies Towards the Total Synthesis of Lactacystin and its Analogues . University of East Anglia (UEA). 3

-

N,O-Acetals for the Protection of 1,2- and 1,3-Amino Alcohols . Thieme-Connect. 4

Sources

Application Note: Overcoming Steric Barriers in N-Benzyl Amino Acid Coupling

[1]

Executive Summary & Mechanistic Rationale

Incorporating N-benzyl amino acids (N-Bzl) into peptide sequences presents a dual challenge of steric hindrance and reduced nucleophilicity .[1] Unlike standard primary amines, the secondary amine of an N-benzyl residue is shielded by the bulky benzyl group, significantly retarding the rate of acylation. Furthermore, the inductive effect of the benzyl group lowers the pKa of the amine, making it less reactive toward activated esters.

Standard protocols (e.g., HBTU/DIPEA) often result in incomplete coupling (<50% conversion) or deletion sequences. To achieve high-fidelity synthesis, one must employ high-efficiency coupling reagents (HATU, PyAOP), chaotropic solvent systems , and optimized activation chemistries that minimize racemization while maximizing acyl transfer rates.

The "Steric Wall" Phenomenon

The failure of standard coupling is not thermodynamic but kinetic. The activation energy (

-

Solution: Use reagents that generate highly reactive esters (e.g., -OAt esters from HATU/HOAt) and consider elevated temperatures (Microwave-assisted SPPS) to overcome the

barrier.

Critical Reagent Selection

| Component | Recommendation | Rationale |

| Coupling Reagent | HATU or PyAOP | Generates the 7-azabenzotriazole (OAt) active ester, which utilizes the "neighboring group effect" (pyridine nitrogen) to accelerate acylation by ~10-100x compared to HOBt esters. |

| Additive | HOAt (1-Hydroxy-7-azabenzotriazole) | Suppresses racemization and catalyzes the reaction. Crucial when coupling onto an N-benzyl residue.[1] |

| Base | TMP (2,4,6-Trimethylpyridine) or DIEA | TMP is a weaker, non-nucleophilic base that minimizes base-catalyzed racemization, critical for chiral N-benzyl residues. DIEA is acceptable for achiral residues (Gly). |

| Solvent | NMP or DMF/DMSO (4:1) | NMP swells the resin better than DMF, exposing hindered sites. DMSO acts as a chaotrope to disrupt inter-chain aggregation (beta-sheets). |

| Alternative | TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) | Converts the carboxylic acid to an Acid Fluoride . Acid fluorides are small, highly reactive electrophiles ideal for extreme steric hindrance. |

Visualizing the Activation Pathway

The following diagram illustrates the kinetic advantage of HOAt-based activation (HATU) over standard HOBt methods for hindered amines.

Figure 1: Mechanism of HATU-mediated coupling showing the neighboring group effect that accelerates reaction with hindered amines.

Experimental Protocols

Protocol A: The "Gold Standard" (HATU/HOAt)

Use this as the primary method for coupling onto an N-benzyl residue.

Reagents:

-

Incoming Amino Acid (4.0 eq)

-

HATU (3.9 eq)[2]

-

HOAt (4.0 eq) – Optional but recommended for chiral purity

-

DIEA (8.0 eq)

-

Solvent: Anhydrous NMP

Procedure:

-

Resin Preparation: Swell the resin (containing the N-benzyl amine) in NMP for 20 minutes. Drain.

-

Activation: In a separate dry vial, dissolve the Amino Acid, HATU, and HOAt in NMP.

-

Base Addition: Add DIEA to the amino acid solution. Note: The solution should turn yellow. Shake for 30 seconds to pre-activate.[3]

-

Coupling: Pour the activated solution onto the resin.[4]

-

Incubation: Shake vigorously for 2 to 4 hours at room temperature.

-

Optimization: For extremely difficult sequences, perform at 50°C for 1 hour (Microwave or oil bath).

-

-

Wash: Drain and wash with NMP (3x) and DCM (3x).

-

Monitoring: Perform the Chloranil Test (see Section 5). The Kaiser test will yield a false negative.

-

Double Coupling: If the Chloranil test is positive (blue/green beads), repeat steps 2-6.

Protocol B: The "Nuclear Option" (Acid Fluoride via TFFH)

Use this when HATU fails or for coupling extremely bulky residues (e.g., Aib, Val) onto N-benzyl.

Reagents:

-

Incoming Amino Acid (5.0 eq)

-

TFFH (5.0 eq)

-

DIEA (10.0 eq)

-

Solvent: DCM or DCM/DMF (1:1)[2]

Procedure:

-

Activation: Dissolve Amino Acid and TFFH in dry DCM.

-

Fluorination: Add DIEA. Stir for 20 minutes under Nitrogen/Argon. This generates the Acid Fluoride in situ.

-

Coupling: Add the mixture to the resin.

-

Incubation: Shake for 2 hours . Acid fluorides are highly reactive but stable enough for extended coupling times.

-

Wash: Drain and wash with DCM (5x).[3]

Process Control: The Chloranil Test

Because N-benzyl amino acids are secondary amines, the standard Kaiser (Ninhydrin) test will not work (it requires a primary amine to form Ruhemann's purple). You must use the Chloranil or Acetaldehyde/Chloranil test.

Reagents:

-

Solution A: 2% Acetaldehyde in DMF.[3]

-

Solution B: 2% p-Chloranil in DMF.

Protocol:

-

Take a small sample of resin beads (~1-2 mg) into a small glass tube.

-

Wash beads 3x with Ethanol to remove traces of basic coupling solvents.

-

Add 2 drops of Solution A and 2 drops of Solution B.

-

Let stand for 5 minutes at room temperature.

Interpretation:

-

Dark Blue/Green Beads: Positive (+) = Secondary amine present (Coupling Incomplete).

-

Colorless/Yellow Beads: Negative (-) = Secondary amine acylated (Coupling Complete).

Troubleshooting & Logic Flow

Use this decision tree to navigate difficult couplings.

Figure 2: Logical workflow for optimizing difficult N-benzyl couplings.

References

-

BenchChem. Application Notes and Protocols for the Use of Bzl-Ile-OMe HCl in Solid-Phase Peptide Synthesis. Retrieved from

-

Sigma-Aldrich. Peptide Coupling Reagents Guide: HATU and HOAt Mechanisms. Retrieved from

-

Peptide.com. Monitoring of Peptide Coupling: The Chloranil Test Procedure. Retrieved from

-

Albericio, F., et al. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. Retrieved from

-

Carpino, L. A. 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[5] J. Am. Chem. Soc. 1993, 115, 4397. (Foundational text for HATU/HOAt).

Synthesis of Chiral Morpholines from N-Benzyl-L-Serine: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral morpholines are privileged scaffolds in medicinal chemistry, frequently incorporated into a wide array of pharmaceuticals due to their favorable physicochemical and metabolic properties.[1] This application note provides a comprehensive guide to the stereoselective synthesis of (S)-(4-benzylmorpholin-3-yl)methanol, a valuable chiral building block, starting from the readily available and optically pure N-benzyl-L-serine. This guide details a robust two-step synthetic sequence involving the stereospecific reduction of the carboxylic acid moiety followed by an efficient intramolecular cyclization. We will delve into the mechanistic rationale behind the chosen synthetic strategy, provide detailed, step-by-step experimental protocols, and discuss key process parameters and potential challenges.

Introduction

The morpholine motif is a cornerstone in modern drug design, prized for its ability to enhance aqueous solubility, metabolic stability, and bioavailability of drug candidates.[2] The incorporation of stereocenters into the morpholine ring further expands the accessible chemical space and is often crucial for achieving desired pharmacological activity and selectivity. The synthesis of enantiomerically pure C-substituted morpholines, however, can be challenging.[3][4]

This guide focuses on a practical and efficient strategy for the synthesis of a specific chiral morpholine, (S)-(4-benzylmorpholin-3-yl)methanol, leveraging the inherent chirality of L-serine. The N-benzyl group serves as a stable protecting group for the amine throughout the synthetic sequence and can be readily removed if required for further derivatization.

Synthetic Strategy: A Mechanistic Overview

The overall synthetic transformation from N-benzyl-L-serine to (S)-(4-benzylmorpholin-3-yl)methanol is a two-step process:

-

Reduction of the Carboxylic Acid: The carboxylic acid functionality of N-benzyl-L-serine is reduced to a primary alcohol to yield N-benzyl-L-serinol. This transformation must be performed under conditions that do not compromise the stereochemical integrity of the chiral center.

-

Intramolecular Cyclization: The resulting N-benzyl-L-serinol, an amino alcohol, undergoes an intramolecular cyclization to form the six-membered morpholine ring.

Diagram 1: Overall synthetic workflow for the preparation of (S)-(4-benzylmorpholin-3-yl)methanol from N-benzyl-L-serine.

Causality in Experimental Choices

The choice of reagents and reaction conditions for each step is critical for the success of the synthesis, particularly in maintaining the enantiomeric purity of the product.

-

Reduction Step: Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane complexes (e.g., BH₃·THF) are required to reduce the carboxylic acid. Borane-tetrahydrofuran complex is often preferred as it offers a good balance of reactivity and selectivity, minimizing side reactions and typically proceeding without racemization of the adjacent chiral center.[5][6] The mechanism involves the formation of a borate ester intermediate which is then reduced by subsequent equivalents of the borane reagent.[7]

-

Cyclization Step: The intramolecular cyclization of N-benzyl-L-serinol to the morpholine ring can be achieved through several methods. An acid-catalyzed dehydration is a straightforward approach where the hydroxyl group is protonated to form a good leaving group (water), which is then displaced by the nucleophilic nitrogen atom.[8] Alternatively, the hydroxyl group can be converted into a better leaving group, such as a tosylate, which then undergoes an intramolecular Sₙ2 reaction.[9] The Mitsunobu reaction provides another powerful method for intramolecular C-N bond formation with inversion of configuration, though in this specific case, direct cyclization is more atom-economical.[4][10][11]

Experimental Protocols

PART 1: Stereospecific Reduction of N-benzyl-L-serine to N-benzyl-L-serinol

This protocol describes the reduction of the carboxylic acid of N-benzyl-L-serine using borane-tetrahydrofuran complex.

Materials and Reagents:

-

N-benzyl-L-serine

-

Anhydrous Tetrahydrofuran (THF)

-

Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF

-

Methanol (MeOH)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Rotary evaporator

-

Separatory funnel

-

Glassware for extraction and filtration

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-benzyl-L-serine (1 equivalent). Dissolve the starting material in anhydrous THF (approximately 10 volumes).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Reducing Agent: Slowly add the borane-tetrahydrofuran complex solution (typically 2-3 equivalents) dropwise via a dropping funnel over a period of 1-2 hours, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by cooling the flask back to 0 °C and slowly adding methanol dropwise until the effervescence ceases. This step is crucial to decompose any excess borane.

-

Work-up: Remove the solvent under reduced pressure. To the residue, add 1 M HCl and stir for 30 minutes. Then, basify the mixture with a saturated NaHCO₃ solution until the pH is approximately 8-9.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-benzyl-L-serinol.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-L-serinol.

PART 2: Intramolecular Cyclization of N-benzyl-L-serinol to (S)-(4-benzylmorpholin-3-yl)methanol

This protocol describes the acid-catalyzed intramolecular cyclization of N-benzyl-L-serinol.

Materials and Reagents:

-

N-benzyl-L-serinol

-

Toluene

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or concentrated sulfuric acid (H₂SO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

Equipment:

-

Round-bottom flask with a Dean-Stark apparatus and reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Rotary evaporator

-

Separatory funnel

-

Glassware for extraction and filtration

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve N-benzyl-L-serinol (1 equivalent) in toluene.

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.1 equivalents).

-

Reaction: Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap. Monitor the reaction by TLC until the starting material is consumed.

-

Cooling and Quenching: Allow the reaction mixture to cool to room temperature. Quench the reaction by adding a saturated NaHCO₃ solution.

-

Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane or ethyl acetate (2 x 20 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final product, (S)-(4-benzylmorpholin-3-yl)methanol.

Data Presentation

The following table summarizes the expected outcomes for the synthesis of (S)-(4-benzylmorpholin-3-yl)methanol from N-benzyl-L-serine.

| Step | Reaction | Reagents and Conditions | Starting Material | Product | Typical Yield (%) | Key Analytical Data |

| 1 | Reduction | BH₃·THF, anhydrous THF, 0 °C to rt, 12-16 h | N-benzyl-L-serine | N-benzyl-L-serinol | 85-95% | ¹H NMR, ¹³C NMR, MS |

| 2 | Cyclization | p-TsOH·H₂O (cat.), Toluene, reflux | N-benzyl-L-serinol | (S)-(4-benzylmorpholin-3-yl)methanol | 80-90% | ¹H NMR, ¹³C NMR, MS, Chiral HPLC |

Visualization of Key Workflow

Diagram 2: Step-by-step experimental workflow for the synthesis of the chiral morpholine.

Conclusion

This application note has outlined a reliable and efficient two-step synthesis of the valuable chiral building block, (S)-(4-benzylmorpholin-3-yl)methanol, starting from N-benzyl-L-serine. The described protocols for stereospecific reduction and intramolecular cyclization are robust and scalable, providing a practical route for obtaining this morpholine derivative in high yield and enantiomeric purity. The mechanistic insights and detailed experimental procedures provided herein are intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the synthesis of novel chiral morpholine-containing compounds.

References

- Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876.

- BenchChem. (2025). Discovery and Synthesis of Chiral Amino Alcohols.

- BenchChem. (2025). (S)-(4-Benzylmorpholin-3-yl)methanol Hydrochloride.

- Master Organic Chemistry. (n.d.). Mitsunobu Reaction.

- Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(01), 1-28.

- BenchChem. (2025).

- Intramolecular monomer-on-monomer (MoM) mitsunobu cyclization for the synthesis of benzofused thiadiazepine-dioxides. (2011). Organic & Biomolecular Chemistry, 9(22), 7629.

- Rodriguez, M., Llinares, M., Doulut, S., Heitz, A., & Martinez, J. (1991). A facile synthesis of chiral N-protected β-amino alcohols. Tetrahedron Letters, 32(7), 923-926.

- Example of intramolecular cyclization for morpholine ring formation. (n.d.).

- Cao, Y., & Yang, G. (2014). A Reduction of Chiral Amino Acids Based on Current Method. Journal of Chemical and Pharmaceutical Research, 6(7), 1845-1848.

- Reduction of Biginelli compounds by LiAlH4: a rapid access to molecular diversity. (2013). RSC Advances, 3(44), 21475.

- Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. (n.d.).

- (PDF) Morpholines. Synthesis and Biological Activity. (2013).

- Expanding complex morpholines using systematic chemical diversity. (2025). American Chemical Society.

- CATALYTIC ENANTIOSELECTIVE BORANE REDUCTION OF BENZYL OXIMES: PREPARATION OF (S)-1-PYRIDIN-3-YL-ETHYLAMINE BIS HYDROCHLORIDE. (2007). Organic Syntheses, 84, 101.

- (a) The Classic Mitsunobu reaction. (b) Typical reaction sequence to... (n.d.).

- Borane & Borane Complexes. (2026, February 24). ACS GCI Pharmaceutical Roundtable Reagent Guides.

- Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. (2025). Future Medicinal Chemistry, 17(4), 269-282.

- Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. (2015). Yakugaku Zasshi, 135(6), 785-792.

- Synthesis of O-benzyl-L-serine. (n.d.).

- Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Str

- Mechanistic studies on the intramolecular cyclization of O-tosyl phytosphingosines to jaspines. (2014).

- Green Synthesis of Morpholines via Selective Monoalkyl

- An In-depth Technical Guide to the Synthesis of Benzyl Tosylate from Benzyl Alcohol and p-Toluenesulfonyl Chloride. (2025). BenchChem.

Sources

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. jocpr.com [jocpr.com]

- 7. Borane & Borane Complexes - Wordpress [reagents.acsgcipr.org]

- 8. researchgate.net [researchgate.net]

- 9. Mechanistic studies on the intramolecular cyclization of O-tosyl phytosphingosines to jaspines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chimia.ch [chimia.ch]

- 11. Intramolecular monomer-on-monomer (MoM) mitsunobu cyclization for the synthesis of benzofused thiadiazepine-dioxides - PMC [pmc.ncbi.nlm.nih.gov]

Process Chemistry Application Note: Scalable Preparation of N-Benzyl-L-Serine Methyl Ester Hydrochloride

Executive Summary

N-Benzyl-L-serine methyl ester hydrochloride is a highly versatile chiral building block utilized extensively in the synthesis of modified peptides, peptidomimetics, and complex active pharmaceutical ingredients (APIs)[1]. The orthogonal protection strategy—where the carboxylic acid is masked as a methyl ester and the α-amine is protected via a benzyl group—allows for stereospecific downstream modifications without compromising the integrity of the chiral center[1]. This application note details a highly optimized, self-validating protocol for its preparation via a one-pot reductive amination, prioritizing high yield, enantiomeric preservation, and operational scalability[2].

Mechanistic Rationale and Causality

The synthesis of N-benzyl-L-serine methyl ester relies on a two-step, one-pot reductive amination strategy[1]. Rather than treating the protocol as a mere sequence of additions, it is critical to understand the thermodynamic and kinetic forces governing each phase:

-

Amine Liberation (Free-Basing): L-serine methyl ester is commercially supplied as a hydrochloride salt to prevent spontaneous diketopiperazine formation (self-condensation). To participate as a nucleophile, the salt must be neutralized. The precise addition of 10M NaOH in methanol to achieve a pH of exactly 8.0 liberates the free amine[2]. Causality: Maintaining this specific pH prevents the base-catalyzed hydrolysis (saponification) of the methyl ester, which would occur under highly alkaline conditions.

-

Imine Condensation: The addition of benzaldehyde initiates a condensation reaction with the free primary amine, yielding an electrophilic N-benzylidene imine (Schiff base)[1]. This step is thermodynamically driven by the high reactivity of the unhindered α-amine.

-

Selective Hydride Reduction: Sodium borohydride (NaBH₄) is introduced to reduce the imine to the target secondary amine[1]. Causality: This reduction is performed strictly at 4 °C. The low temperature serves a dual purpose: it mitigates the highly exothermic nature of the hydride transfer and kinetically suppresses the competitive, wasteful reduction of unreacted benzaldehyde into benzyl alcohol[2].

-

Chemical Purification via Salt Formation: The crude secondary amine is an oil. Causality: By dissolving the crude extract in acetone and introducing anhydrous HCl gas, the basic secondary amine is selectively protonated. The subsequent addition of an anti-solvent (diethyl ether) forces the crystallization of the hydrochloride salt, leaving non-basic impurities (e.g., benzyl alcohol) dissolved in the mother liquor[2].

Synthetic Workflow

Caption: Workflow for the reductive amination and crystallization of N-benzyl-L-serine methyl ester HCl.

Quantitative Process Parameters

Table 1: Stoichiometric Parameters for Reductive Amination [2]

| Reagent | MW ( g/mol ) | Equivalents | Amount | Mechanistic Role |

| L-Serine methyl ester HCl | 155.58 | 1.00 | 20.0 g (0.129 mol) | Chiral Starting Material |

| NaOH (10M aqueous) | 40.00 | 1.00 | 12.9 mL | Base (Neutralization) |

| Benzaldehyde | 106.12 | 1.09 | 15.0 g (0.141 mol) | Electrophile |

| Sodium Borohydride (NaBH₄) | 37.83 | 0.50 | 2.43 g (0.064 mol) | Reducing Agent |

| Hydrogen Chloride (gas) | 36.46 | Excess | to pH 1.0–1.5 | Salt Formation / Purification |

Table 2: In-Process Controls (IPCs) and Self-Validation Metrics

| Reaction Phase | IPC Method | Acceptance Criteria | Self-Validation Rationale |

| Free-Basing | pH Probe / Visual | pH 8.0 ± 0.2; NaCl precipitates | Confirms complete liberation of the free amine without inducing ester saponification. |

| Imine Formation | TLC (Ninhydrin stain) | Disappearance of primary amine | Validates complete conversion to the Schiff base prior to introducing the reducing agent. |

| Reduction | Visual Observation | Cessation of effervescence | Ensures complete hydride transfer and safe consumption of reactive intermediates. |

| Crystallization | pH Probe / Visual | pH 1.0–1.5; White solid forms | Guarantees full protonation of the secondary amine, maximizing crystallization yield upon anti-solvent addition. |

Self-Validating Experimental Protocol

The following methodology is adapted from validated process chemistry routes to ensure high enantiomeric purity and operational safety[2].

Phase 1: Amine Liberation and Imine Condensation

-

Preparation: Charge a perfectly dry, round-bottom flask with 20.0 g (0.129 mol) of L-serine methyl ester hydrochloride[2].

-

Dissolution: Add 100 mL of anhydrous methanol (MeOH) and stir until a homogenous solution is achieved[2].

-

Neutralization (Self-Validation Checkpoint): Carefully add 12.9 mL of 10M aqueous NaOH dropwise. Monitor the pH continuously until it reaches exactly 8.0[2]. Validation: You will observe the immediate precipitation of sodium chloride (NaCl), visually confirming the successful displacement of the hydrochloride salt.

-

Condensation: Add 15.0 g (0.141 mol) of freshly distilled benzaldehyde to the suspension. Stir the mixture vigorously at ambient temperature (approx. 20–25 °C) for 30 minutes to allow the N-benzylidene imine to form completely[2].

Phase 2: Low-Temperature Hydride Reduction

-

Thermal Control: Transfer the reaction flask to an ice-water bath and allow the internal temperature to equilibrate to 4 °C[2].

-

Reduction: Weigh out 2.43 g (0.064 mol) of sodium borohydride (NaBH₄). Add the NaBH₄ in small portions over the course of 1 hour[2]. Caution: This step is exothermic and evolves hydrogen gas. Maintain vigorous stirring and ensure the temperature does not exceed 10 °C during the addition to prevent the reduction of unreacted benzaldehyde[3].

-

Completion: Once the addition is complete, remove the ice bath. Allow the reaction to warm to ambient temperature and stir for an additional 1 hour[2].

Phase 3: Isolation and Hydrochloride Salt Crystallization

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure (rotary evaporation) to remove the methanol[2].

-

Desalting: Dissolve the resulting thick, gummy residue in 120 mL of anhydrous acetone. Filter the suspension through a pad of Celite to remove the precipitated NaCl and residual borate salts[2].

-

Acidification: Transfer the clear acetone filtrate to a secure flask. Slowly bubble anhydrous HCl gas into the solution until the pH reaches 1.0 to 1.5[2].

-

Crystallization (Self-Validation Checkpoint): While stirring vigorously, add 750 mL of cold diethyl ether (Et₂O)[2]. Validation: A colorless, hygroscopic solid will immediately crash out of the solution, confirming the successful protonation and isolation of the target compound.

-

Collection: Collect the product via centrifugation or vacuum filtration under a blanket of inert gas (due to its hygroscopic nature). Dry the solid thoroughly under high vacuum to yield approximately 28.1 g (71% yield) of pure N-benzyl-L-serine methyl ester hydrochloride[2].

References

- Benchchem.Methyl benzyl-L-serinate | 123639-56-5. Benchchem Technical Database.

- Benchchem.D-N-Benzylserine Methyl Ester|CAS 131110-76-4. Benchchem Technical Database.

- Google Patents.US5198547A - Process for N5-formylating tetrahydropteridines. United States Patent and Trademark Office.

Sources

Application Note: High-Purity Recrystallization of N-Benzyl-L-Serine

This Application Note and Protocol is designed for researchers and drug development professionals focusing on the purification of N-benzyl-L-serine , a critical chiral intermediate often utilized in the synthesis of bioactive peptides and pharmaceutical agents (e.g., analogs of Lacosamide).

Part 1: Introduction & Physicochemical Basis

N-benzyl-L-serine (N-Bzl-Ser) is a zwitterionic amino acid derivative produced typically via the reductive amination of L-serine with benzaldehyde.[1] Unlike its isomer O-benzyl-L-serine (used for side-chain protection), the N-benzyl derivative modifies the amine functionality, altering the molecule's isoelectric point (pI) and lipophilicity.

The Solubility Paradox

Purifying N-benzyl-L-serine presents a unique "solubility paradox" common to N-alkylated amino acids:

-

Zwitterionic Head: The ammonium/carboxylate moiety requires high dielectric solvents (e.g., water) for dissolution.

-

Lipophilic Tail: The benzyl group reduces water solubility compared to native L-serine and increases solubility in organic alcohols.

Scientific Rationale for Solvent Selection: To achieve optimal recovery and purity, we utilize a binary solvent system (Water/Ethanol) .

-

Water acts as the primary solvent for the zwitterionic lattice.

-

Ethanol acts as a co-solvent to disrupt hydrophobic aggregation of the benzyl groups and modulate the solubility curve, creating a steep gradient between boiling and freezing points.

-

pH Control: Solubility is minimal at the isoelectric point (pI ≈ 5.6–5.9). The protocol includes a critical pH adjustment step to maximize yield.

Part 2: Detailed Protocol

Materials & Reagents

| Reagent | Grade | Purpose |

| Crude N-Benzyl-L-Serine | Synthesis Grade | Starting Material |

| Deionized Water (DI H₂O) | 18.2 MΩ·cm | Primary Solvent |

| Ethanol (EtOH) | Absolute (99.5%+) | Co-solvent / Anti-solvent |

| Hydrochloric Acid (1M & 6M) | ACS Reagent | pH Adjustment |

| Sodium Hydroxide (1M) | ACS Reagent | pH Adjustment |

| Activated Carbon | Norit® or equivalent | Decolorization (Optional) |

Step-by-Step Methodology

1. Isoelectric Precipitation (Crude Isolation) Note: If starting from a reaction mixture (e.g., reductive amination in NaOH), perform this step first.

-

Cool the reaction mixture to 0–5 °C .

-

Slowly add 1M HCl with vigorous stirring.

-

Monitor pH continuously. Target pH: 5.7 ± 0.2 (The theoretical pI).

-

Mechanism:[2] At this pH, the net charge is zero, causing the zwitterion to collapse out of the aqueous solution.

-

-

Stir for 30 minutes to ensure complete precipitation.

-

Filter the crude solid and wash with cold water (2 x 20 mL) to remove inorganic salts (NaCl).

2. Recrystallization Workflow

-

Solvent System: Ethanol : Water (1:1 to 1:2 v/v ratio).

-

Target Concentration: ~1 g solute per 10–15 mL solvent (variable based on impurity profile).

Step 2.1: Dissolution

-

Place the crude wet cake in a round-bottom flask equipped with a reflux condenser.

-

Add Ethanol:Water (1:1) mixture (start with 10 mL/g).

-

Heat the mixture to reflux (approx. 80 °C) with magnetic stirring.

-

Observation Point: If the solid does not dissolve completely after 5 minutes of reflux, add small aliquots (1-2 mL) of hot water until a clear solution is obtained.

-

Note: If colored impurities persist, cool slightly, add activated carbon (1-2% w/w), reflux for 10 mins, and filter hot through Celite.

-

Step 2.2: Controlled Crystallization

-

Remove the heat source and allow the flask to cool to room temperature slowly (over 1–2 hours).

-

Why: Rapid cooling traps impurities inside the crystal lattice (occlusion). Slow cooling promotes the growth of pure, defined needles/plates.

-

-

Once at room temperature, transfer the flask to an ice bath (0–4 °C) for 1 hour to complete crystallization.

Step 2.3: Collection and Drying

-

Collect crystals via vacuum filtration (Buchner funnel).

-

Wash: Rinse the filter cake with a pre-chilled (-20 °C) mixture of Ethanol:Water (2:1) .

-

Caution: Do not use pure water for washing, as it may redissolve the product if the pH drifts.

-

-

Drying: Dry the solid in a vacuum oven at 40–50 °C for 12 hours or until constant weight.

Part 3: Visualization (Workflow Diagram)

Caption: Optimized workflow for the purification of N-benzyl-L-serine, ensuring removal of inorganic salts and unreacted starting materials.

Part 4: Quality Control & Troubleshooting

Quality Control Metrics

| Parameter | Acceptance Criteria | Method |

| Appearance | White to off-white crystalline powder | Visual |

| Purity | > 98.5% (Area %) | HPLC (C18 column, MeOH/Water gradient) |

| Melting Point | Distinct (Decomposition >200 °C)* | Capillary Method |

| Identity | Conforms to Structure | ¹H-NMR (D₂O/NaOD) |

*Note: Melting points for zwitterionic amino acids vary based on heating rate and salt form. N-benzyl derivatives often decompose upon melting.

Troubleshooting Guide

-

Problem: Oiling Out (Product forms a sticky oil instead of crystals).

-

Problem: Low Yield.

-

Cause: pH drift away from pI (5.7) or excessive washing.

-

Solution: Check pH of the mother liquor. If <5 or >6.5, adjust to 5.7 and cool again to recover a second crop.

-

References

-

Sugano, H., & Miyoshi, M. (1976). A convenient synthesis of N-tert-butyloxycarbonyl-O-benzyl-L-serine. The Journal of Organic Chemistry, 41(13), 2352-2353. Available at: [Link]

-

Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids (and How To Calculate Them). Available at: [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

Sources

catalytic hydrogenation methods to remove N-benzyl protecting groups

Application Note: High-Efficiency Catalytic Hydrogenolysis for N-Benzyl Deprotection

Executive Summary

The N-benzyl (Bn) group is a cornerstone protecting group in medicinal chemistry due to its stability against nucleophiles, bases, and hydrides. However, its removal (deprotection) often constitutes a process bottleneck, particularly when chemoselectivity is required in the presence of other reducible functionalities (e.g., olefins, halogens, nitro groups).

This guide moves beyond generic textbook procedures to provide a rigorous, mechanism-driven approach to N-debenzylation. We focus on heterogeneous catalytic hydrogenation, analyzing the kinetic and thermodynamic factors that govern catalyst selection (Pd/C vs. Pd(OH)₂/C), solvent effects, and hydrogen sources.

Mechanistic Principles of Heterogeneous Hydrogenolysis

Effective troubleshooting requires understanding the surface chemistry at play. N-debenzylation is not a simple solution-phase reaction; it is a surface-mediated process occurring at the solid-liquid-gas interface.

The Catalytic Cycle:

-

Adsorption: The tertiary amine (substrate) adsorbs onto the Palladium (Pd) surface via the nitrogen lone pair and the

-system of the phenyl ring. -

H₂ Activation: Molecular hydrogen undergoes dissociative chemisorption on the Pd surface, forming active Pd-H species.[1]

-

Insertion/Cleavage: The benzylic C-N bond is cleaved.[1] This is often the rate-determining step (RDS) and is sensitive to steric hindrance and electronic effects.

-

Desorption: Toluene and the free amine desorb, regenerating the active site.[1]

Critical Insight: Free amines are mild catalyst poisons.[2] They bind strongly to Pd sites, inhibiting H₂ adsorption. Protonating the amine (using acidic media) reduces this binding affinity, significantly accelerating turnover frequency (TOF).

Figure 1: Mechanistic pathway of heterogeneous Pd-catalyzed N-debenzylation. Note the competitive inhibition by strong N-Pd binding.

Critical Reaction Parameters

Catalyst Selection: Pd/C vs. Pearlman’s Catalyst

-

Pd/C (Palladium on Carbon): The workhorse. Best for standard substrates.

-

Loading: Typically 5-10 wt% metal; used at 10-20 wt% relative to substrate.

-

Selectivity: High. Less likely to reduce aromatic rings than Pt or Rh.

-

-

Pd(OH)₂/C (Pearlman’s Catalyst): The "Sledgehammer".

-

Activity: Significantly higher than Pd/C. The hydrated hydroxide surface retains moisture, which is crucial for hydrogen transfer.

-

Use Case: Sterically hindered amines, or when Pd/C fails. Caution: Higher risk of reducing other functional groups.

-

Solvent Systems & Additives

The solvent is not inert; it dictates the protonation state and solubility of H₂.

| Solvent System | Character | Application Note |

| MeOH / EtOH | Neutral | Standard. Fast kinetics due to high H₂ solubility. Risk of catalyst poisoning by product amine.[2][3] |

| MeOH + HCl/AcOH | Acidic | Preferred for difficult cases. Protonation prevents amine poisoning.[1] Acetic acid (AcOH) is often used as a co-solvent (10-100%). |

| EtOAc / THF | Aprotic | Slower rates. Used only if substrate insolubility in alcohols is an issue. |

| Water | Polar | Feasible for water-soluble salts, but H₂ solubility is low, requiring higher pressure. |

Hydrogen Source: Gas vs. Transfer

-

H₂ Gas: Atom efficient but requires pressure vessels/balloons and safety protocols.

-

Catalytic Transfer Hydrogenation (CTH): Uses Ammonium Formate or Cyclohexadiene. Safer (no gas tanks), often faster, and highly selective. Mechanism: Formate decomposes to CO₂ and H₂ in situ on the catalyst surface.

Decision Matrix for Method Selection

Before starting, classify your substrate to select the optimal protocol.

Figure 2: Strategic decision tree for selecting the optimal debenzylation protocol.

Detailed Experimental Protocols

Protocol A: Standard Hydrogenolysis (Pd/C)

Best for: Simple secondary/tertiary amines without sensitive functional groups.

-

Preparation: In a round-bottom flask, dissolve 1.0 mmol of substrate in 10-15 mL MeOH .

-

Catalyst Addition: Carefully add 10 wt% Pd/C (10-20% by weight of substrate).[1] Note: Add catalyst to a wetted surface or under inert gas (Ar/N₂) to prevent ignition.

-

Purge: Seal with a septum. Insert a balloon filled with H₂. Evacuate the flask (needle to vacuum) and refill with H₂ three times.

-

Reaction: Stir vigorously at Room Temperature (RT) for 2–12 hours.

-

Monitoring: Check TLC/LCMS. If stalled >4h, add 1-2 eq. of Acetic Acid.

-

-

Workup: Filter through a Celite pad (do not let the pad dry out completely to avoid fire hazard). Wash with MeOH. Concentrate filtrate.[1][4][5]

Protocol B: Enhanced Activity (Pearlman’s Catalyst)

Best for: Sterically hindered amines or sluggish reactions.

-

Preparation: Dissolve 1.0 mmol substrate in 10 mL MeOH and 1 mL Glacial Acetic Acid .

-

Catalyst: Add 20% Pd(OH)₂/C (Pearlman’s Catalyst) (20% by weight of substrate).

-

Hydrogenation:

-

Option 1 (Balloon): Same purge cycles as Protocol A.

-

Option 2 (Parr Shaker): For very tough substrates, pressurize to 30–50 psi H₂.

-

-

Reaction: Heat to 40–50 °C if necessary. Monitor closely; this system is aggressive.

-

Workup: Filter through Celite. The filtrate will contain the acetate salt of the amine. Neutralize with saturated NaHCO₃ or basic resin if the free base is required.

Protocol C: Catalytic Transfer Hydrogenation (CTH)

Best for: Chemoselectivity (halogen tolerance) and safety (no H₂ gas).

-

Preparation: Dissolve 1.0 mmol substrate in 15 mL dry MeOH .

-

Catalyst: Add 10% Pd/C (50-100% by weight of substrate—higher loading is needed for CTH).

-

Donor Addition: Add Ammonium Formate (5.0–10.0 mmol, 5–10 equivalents) in one portion.

-

Reaction: Heat to Reflux (65 °C) . Gas evolution (CO₂) will be observed.

-

Duration: Typically complete in 30–90 mins.

-

-

Workup: Cool to RT. Filter through Celite.[5] Concentrate. The residue will contain excess ammonium formate, which can be removed by sublimation or aqueous workup (DCM extraction).

Troubleshooting & Optimization

| Symptom | Probable Cause | Corrective Action |

| Reaction Stalls (<50%) | Catalyst Poisoning | Add 1-2 eq. Acetic Acid or HCl to protonate the amine.[1] |

| No Reaction | Oxidized Catalyst | Use fresh catalyst. Ensure rigorous O₂ removal (purge cycles). |

| Ring Saturation | Over-activity | Switch from Pd(OH)₂ to Pd/C. Reduce pressure. Stop immediately upon consumption of SM. |

| Dehalogenation | Side Reaction | Use Protocol C (CTH) . Avoid H₂ gas.[6] Add an amine additive (e.g., EDA) to scavenge acid. |

| Fire upon filtration | Pyrophoric Catalyst | NEVER pull the filter cake dry. Keep it wet with water/solvent. Quench filter cake with water immediately. |

References

-

BenchChem. Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection. (2025).[1][3][5][7][8][9]

-

K. Mébarki et al. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega (2020).

-

Ram, S. & Spicer, L.D. Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate.[10] Synthetic Communications (1987).[10]

-

Organic Chemistry Portal. Hydrogenolysis of Benzyl Groups.

-

Sigma-Aldrich. Debenzylation Reactions with Pd(0) EnCat™.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Sciencemadness Discussion Board - De-protection of N-Benzyl groups - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Amino Protecting Group-Benzyl Series [en.highfine.com]

- 10. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]

Troubleshooting & Optimization

Technical Support Center: N-Benzyl-L-Serine Yield Optimization

Welcome to the Advanced Troubleshooting Portal for the reductive amination of L-serine. As a Senior Application Scientist, I have designed this guide to move beyond basic recipes and address the fundamental thermodynamic and kinetic forces driving your reactions. By understanding the causality behind chemoselectivity and solubility, you can transform a low-yielding, messy reaction into a robust, self-validating synthetic system.

Critical Pathway Analysis

The synthesis of N-benzyl-L-serine via reductive amination involves the condensation of L-serine (or its ester) with benzaldehyde to form a Schiff base (imine), followed by hydride reduction. Yield loss typically stems from three competing pathways: premature reduction of the aldehyde, over-alkylation of the product, and phase-transfer limitations due to zwitterionic insolubility.

Caption: Troubleshooting workflow for N-benzyl-L-serine reductive amination yield optimization.

Diagnostic FAQs: Troubleshooting Yield Losses

Q: Why is my yield dominated by benzyl alcohol instead of the desired secondary amine? A: This is a classic chemoselectivity failure. Benzyl alcohol forms when the reducing agent reduces the unreacted benzaldehyde before it can fully condense with L-serine to form the imine intermediate[1]. Causality & Solution: Sodium borohydride (NaBH₄) is a strong, non-selective hydride donor. If you perform a "one-pot" concurrent addition, NaBH₄ will rapidly consume your benzaldehyde. To resolve this, you must adopt a stepwise approach: allow the amine and aldehyde to stir for at least 30–60 minutes to ensure complete Schiff base formation before introducing the reductant [2]. Alternatively, switch to a milder, selective reducing agent like Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (NaBH(OAc)₃), which selectively reduce iminium ions over aldehydes at mildly acidic to neutral pH [3].

Q: How do I overcome the poor solubility of L-serine in organic solvents, which is stalling my conversion? A: Unprotected L-serine exists as a zwitterion at neutral pH, making it highly insoluble in common reductive amination solvents like methanol (MeOH) or dichloromethane (DCM). Causality & Solution: The charged amine (-NH₃⁺) and carboxylate (-COO⁻) groups form a tight crystal lattice. You have two field-proven options to break this lattice:

-

In situ neutralisation: Suspend L-serine in MeOH and add exactly 1.0 equivalent of NaOH to deprotonate the carboxylic acid, forming the sodium salt. This frees the amine for nucleophilic attack[4].

-

Pre-esterification (Industry Standard): Convert L-serine to L-serine methyl ester hydrochloride first. The esterified form has vastly superior solubility in organic solvents. You can then liberate the free base in situ by adjusting the pH to ~8 with NaOH or a mild organic base prior to adding benzaldehyde [5].

Q: I am detecting significant N,N-dibenzylation (tertiary amine). How do I arrest the reaction at mono-alkylation? A: Over-alkylation occurs because the newly formed secondary amine (N-benzyl-L-serine) is often more nucleophilic than the starting primary amine[1]. Causality & Solution: Once the mono-alkylated product forms, it can rapidly attack another molecule of benzaldehyde, forming an iminium ion that gets reduced to the dibenzylated byproduct. To suppress this:

-

Stoichiometry: Strictly limit benzaldehyde to 1.0 - 1.05 equivalents.

-

Temperature: Keep the reduction step at 0–4 °C to kinetically favor the primary amine reaction and slow down secondary amine condensation [4].

-

Reagent Choice: Use NaBH(OAc)₃, which is sterically bulkier and less reactive toward secondary amines, thereby naturally acting as a brake against over-alkylation[2].

Quantitative Reagent Benchmarking

Selecting the correct hydride source is the most critical variable in optimizing your yield. Use the table below to match the reducing agent to your specific workflow constraints.

| Reducing Agent | Relative Reactivity | Selectivity (Imine vs Aldehyde) | Optimal pH Range | Dialkylation Risk | Typical Yield |

| NaBH₄ | High | Low | 7.0 - 8.5 | Moderate to High | 60-75% (Stepwise) |

| NaBH₃CN | Moderate | High | 5.0 - 6.0 | Low | 75-85% |

| NaBH(OAc)₃ | Low | Very High | 4.0 - 5.0 | Very Low | 80-95% |

Validated Experimental Protocol: Stepwise Reductive Amination

This self-validating protocol utilizes a pH-controlled stepwise reduction of L-serine methyl ester to maximize mono-alkylation yield while completely suppressing benzyl alcohol formation[4].

Materials Required:

-

L-Serine methyl ester hydrochloride (1.0 eq)

-

Benzaldehyde (freshly distilled, 1.05 eq)

-

Sodium Borohydride (NaBH₄, 0.5 eq)

-

10M NaOH aqueous solution

-

Anhydrous Methanol (MeOH)

Step-by-Step Methodology:

-

Free-Basing & Solubilization: Dissolve 1.0 eq of L-serine methyl ester hydrochloride in anhydrous MeOH (approx. 5 mL per gram of substrate). Carefully adjust the pH to 8.0 using dropwise addition of 10M NaOH.

-

Validation Checkpoint: You will observe the precipitation of fine white NaCl salts. The solution should become easily stirrable, confirming the liberation of the nucleophilic primary amine.

-

-

Imine Condensation: Add 1.05 eq of benzaldehyde to the suspension. Stir the mixture vigorously at room temperature (20–25 °C) for 30 to 60 minutes.

-

Validation Checkpoint: The solution will transition to a clear, slightly yellow color, indicating complete Schiff base (imine) formation. TLC (Ninhydrin stain) should show the disappearance of the primary amine spot.

-

-

Kinetic Modulation: Transfer the reaction flask to an ice bath and cool the mixture to 0–4 °C. This temperature drop is critical to suppress the nucleophilicity of the forthcoming secondary amine, preventing N,N-dibenzylation.

-

Stepwise Reduction: Slowly add 0.5 eq of NaBH₄ in small portions over a period of 60 minutes. Maintain vigorous stirring. (Note: 1 mole of NaBH₄ provides 4 moles of hydride; 0.5 eq provides a safe excess while minimizing exothermic spikes).

-

Quenching & Isolation: Remove the ice bath and allow the reaction to warm to ambient temperature, stirring for an additional 1 hour. Quench the remaining hydride by slowly adding saturated aqueous NaHCO₃. Extract the aqueous layer with Dichloromethane (DCM), dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-benzyl-L-serine methyl ester.

References

- Title: US5198547A - Process for N5-formylating tetrahydropteridines Source: Google Patents URL

-

Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL: [Link]

-

Title: One-pot Reductive Amination of Carbonyl Compounds Source: Indian Academy of Sciences URL: [Link]

-

Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride Source: Organic Chemistry Portal URL: [Link]

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. US5198547A - Process for N5-formylating tetrahydropteridines - Google Patents [patents.google.com]

- 5. Methyl benzyl-L-serinate | 123639-56-5 | Benchchem [benchchem.com]

troubleshooting low solubility of (S)-(+)-N-Benzylserine in methanol

Topic: Troubleshooting Low Solubility of (S)-(+)-N-Benzylserine in Methanol

Technical Support Center: Solubility & Handling Guide

Ticket ID: NBS-SOL-001 Subject: Overcoming low solubility of (S)-(+)-N-Benzylserine in Methanol (MeOH) Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary: The "Zwitterionic Trap"

If you are struggling to dissolve (S)-(+)-N-Benzylserine (CAS: 17136-45-7) in pure methanol, your protocol is likely fighting against fundamental thermodynamics.[1][2]

The Diagnosis:

(S)-(+)-N-Benzylserine exists in the solid state as a zwitterion (an internal salt where the amine is protonated to

While methanol is a polar protic solvent, its dielectric constant (

Diagnostic & Troubleshooting FAQs

Q1: Why does my sample just sit at the bottom of the flask despite sonication and heating?